![molecular formula C18H21N5O3 B2469294 N-(2-((3-(3-metoxifenil)-[1,2,4]triazolo[4,3-b]piridazin-6-il)oxi)etil)isobutiramida CAS No. 1021125-32-5](/img/structure/B2469294.png)
N-(2-((3-(3-metoxifenil)-[1,2,4]triazolo[4,3-b]piridazin-6-il)oxi)etil)isobutiramida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide is a useful research compound. Its molecular formula is C18H21N5O3 and its molecular weight is 355.398. The purity is usually 95%.
BenchChem offers high-quality N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
El compuesto exhibe efectos citotóxicos prometedores contra las células cancerosas. Los investigadores han investigado su impacto en varias líneas celulares de cáncer, incluido el cáncer de mama. Se necesitan más estudios para dilucidar su mecanismo de acción y optimizar su eficacia .
Propiedades Antimicrobianas
N-(2-((3-(3-metoxifenil)-[1,2,4]triazolo[4,3-b]piridazin-6-il)oxi)etil)isobutiramida demuestra actividad antimicrobiana. Puede servir como un compuesto líder potencial para desarrollar nuevos agentes antimicrobianos. Las investigaciones sobre sus objetivos específicos y el espectro de actividad están en curso .
Efectos Analgésicos y Antiinflamatorios
El compuesto exhibe propiedades analgésicas y antiinflamatorias. Podría explorarse como un candidato para el manejo del dolor y los trastornos relacionados con la inflamación. Se requieren más estudios preclínicos y clínicos para validar su eficacia y seguridad .
Potencial Antioxidante
N-(2-{[3-(3-metoxifenil)-[1,2,4]triazolo[4,3-b]piridazin-6-il]oxi}etil)-2-metilpropanamida puede actuar como antioxidante. Su capacidad para eliminar radicales libres y proteger contra el estrés oxidativo requiere mayor investigación .
Inhibición Enzimática
El compuesto muestra efectos inhibitorios sobre enzimas como la anhidrasa carbónica, la colinesterasa y la fosfatasa alcalina. Estos inhibidores enzimáticos tienen implicaciones terapéuticas en diversas enfermedades, incluidos los trastornos neurodegenerativos y las condiciones metabólicas .
Actividad Antiviral
Los estudios preliminares sugieren que this compound puede poseer propiedades antivirales. Su potencial como agente antiviral merece mayor exploración .
Diseño y Desarrollo de Fármacos
Comprender la relación estructura-actividad de las 1,2,4-triazolo[3,4-b][1,3,4]tiadiazinas es crucial para el diseño racional de fármacos. Los investigadores pueden aprovechar el andamiaje central de este compuesto para desarrollar fármacos multifuncionales dirigidos a diversas enfermedades .
Estudios de Farmacocinética In Silico y Modelado Molecular
Los enfoques computacionales, como el modelado molecular, pueden brindar información sobre las interacciones del compuesto con los objetivos biológicos. Los estudios in silico contribuyen a su optimización y predicción de las propiedades farmacocinéticas .
En resumen, this compound es prometedor en diversos campos, desde la terapia contra el cáncer hasta la inhibición enzimática. Los investigadores continúan explorando su potencial, con el objetivo de aprovechar sus propiedades farmacológicas para mejorar los resultados de salud . 🌟
Mecanismo De Acción
Target of Action
The compound N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide is a type of triazole compound . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
Triazole compounds are known for their ability to bind readily in the biological system with various enzymes and receptors , which suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds , it can be inferred that this compound may affect multiple pathways and have diverse downstream effects.
Result of Action
Given the broad range of biological activities associated with triazole compounds , it can be inferred that this compound may have diverse molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide are largely determined by its triazole nucleus. This nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular . The compound is readily capable of binding in the biological system with a variety of enzymes and receptors .
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide is involved in are not yet fully known. Triazole compounds are known to interact with a variety of enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide within cells and tissues are not yet fully known. Triazole compounds are known to interact with a variety of transporters and binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
The subcellular localization of N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide is not yet fully known. Triazole compounds are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-12(2)18(24)19-9-10-26-16-8-7-15-20-21-17(23(15)22-16)13-5-4-6-14(11-13)25-3/h4-8,11-12H,9-10H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHZEVNEXRCBSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCOC1=NN2C(=NN=C2C3=CC(=CC=C3)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(1H-1,2,4-triazol-1-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2469213.png)
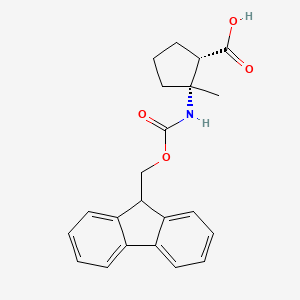
![5-[(Morpholine-4-carbonyl)-amino]-naphthalene-1-sulfonyl chloride](/img/structure/B2469217.png)
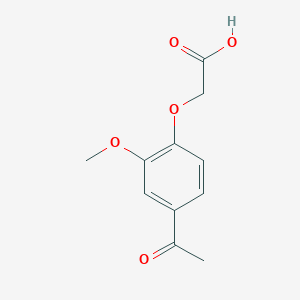
![Methyl 2-[(1,3-dimethyl-6-nitro-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino]benzenecarboxylate](/img/structure/B2469220.png)
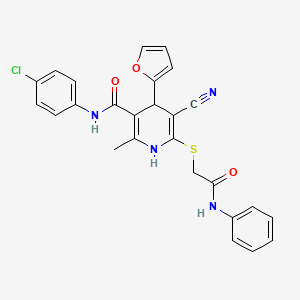
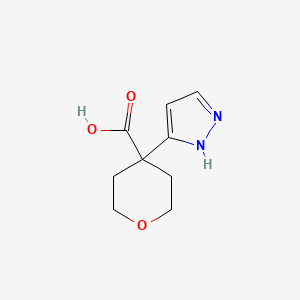

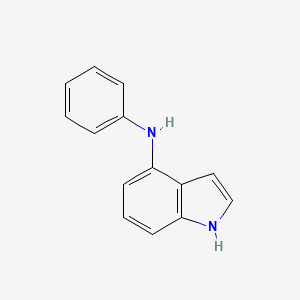
![N-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2469229.png)

![6-Methyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2469231.png)

![2-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2469233.png)
